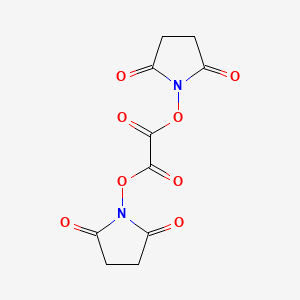

Bis(2,5-dioxopyrrolidin-1-yl) oxalate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

bis(2,5-dioxopyrrolidin-1-yl) oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O8/c13-5-1-2-6(14)11(5)19-9(17)10(18)20-12-7(15)3-4-8(12)16/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMAHFYGHUQSIEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50205907 | |

| Record name | Disuccinimidyl oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | Disuccinimidyl oxalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20663 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

57296-03-4 | |

| Record name | Disuccinimidyl oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057296034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disuccinimidyl oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di(N-succinimidyl) oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N,N'-Disuccinimidyl Oxalate (DSO)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N,N'-Disuccinimidyl oxalate (DSO), a valuable homobifunctional crosslinking agent. This document details the primary synthesis pathways, experimental protocols, and characterization data to assist researchers in the preparation and application of this important reagent.

Introduction

N,N'-Disuccinimidyl oxalate (DSO) is a chemical reagent widely employed in bioconjugation and peptide synthesis. Its structure features two N-hydroxysuccinimide (NHS) esters flanking an oxalate core, making it an effective tool for covalently linking primary amine groups in proteins and other biomolecules. The resulting amide bonds are stable, allowing for the formation of well-defined bioconjugates. DSO is particularly useful for preparing active esters of N-protected amino acids and for the preparation of protected dipeptides in good yields.

Synthesis Pathways

The synthesis of N,N'-Disuccinimidyl oxalate can be achieved through several chemical routes. This guide details two primary pathways: one utilizing oxalyl chloride and the trimethylsilyl ester of N-hydroxysuccinimide, and a second, more classical approach, employing dicyclohexylcarbodiimide (DCC) as a coupling agent.

Pathway 1: From Trimethylsilyl Ester of N-Hydroxysuccinimide and Oxalyl Chloride

This method provides a high yield of N,N'-Disuccinimidyl oxalate and avoids the use of phosgene, a highly toxic precursor sometimes used in the synthesis of related compounds.[1] The reaction proceeds by the dropwise addition of oxalyl chloride to a cooled solution of the trimethylsilyl ester of N-hydroxysuccinimide in an anhydrous solvent.

Reaction Scheme:

Caption: Synthesis of DSO from its silyl ester and oxalyl chloride.

Pathway 2: From Oxalic Acid and N-Hydroxysuccinimide using DCC

This pathway represents a common and well-established method for the formation of active esters. Dicyclohexylcarbodiimide (DCC) acts as a dehydrating agent, facilitating the esterification of oxalic acid with N-hydroxysuccinimide. A key challenge with this method is the removal of the dicyclohexylurea (DCU) byproduct, which is insoluble in most organic solvents.

Reaction Scheme:

Caption: DSO synthesis via DCC coupling of oxalic acid and NHS.

Quantitative Data

The following table summarizes key quantitative data associated with the synthesis and properties of N,N'-Disuccinimidyl oxalate.

| Parameter | Pathway 1 | General Properties |

| Reactants | Trimethylsilyl ester of N-hydroxysuccinimide, Oxalyl chloride | - |

| Solvent | Acetonitrile | - |

| Reaction Time | 1.5 - 2 hours | - |

| Yield | 82%[1] | - |

| Melting Point | 240-242 °C[1] | 239 °C (dec.)[2] |

| Molecular Formula | - | C₁₀H₈N₂O₈[2] |

| Molecular Weight | - | 284.18 g/mol [2] |

| Purity | - | Typically 85% or higher[2] |

Experimental Protocols

Protocol for Pathway 1: From Trimethylsilyl Ester of N-Hydroxysuccinimide and Oxalyl Chloride

This protocol is adapted from the procedure described in patent SU1133272A1.[1]

Materials:

-

Trimethylsilyl ester of N-hydroxysuccinimide (0.234 moles)

-

Oxalyl chloride (0.117 moles)

-

Anhydrous acetonitrile (60 ml)

-

Phosphorus pentoxide

Procedure:

-

To a cooled solution of 44.3 g (0.234 moles) of the trimethylsilyl ester of N-hydroxysuccinimide in 50 ml of absolute acetonitrile, add dropwise 14.9 g (0.117 mol) of oxalyl chloride in 10 ml of acetonitrile.

-

After the addition of the oxalyl chloride solution is complete, allow the reaction mixture to stand at room temperature for 1.5 - 2 hours.

-

A white precipitate will form. Filter the precipitate and wash it on the filter with cold acetonitrile.

-

Dry the product in a vacuum desiccator over phosphorus pentoxide to a constant weight.

-

The expected yield is approximately 27.0 g (82%) of N,N'-Disuccinimidyl oxalate as a white powder.[1]

General Protocol for Pathway 2: From Oxalic Acid and N-Hydroxysuccinimide using DCC

This is a general procedure for the synthesis of active esters using DCC. Optimization may be required.

Materials:

-

Oxalic acid (1 equivalent)

-

N-Hydroxysuccinimide (2.2 equivalents)

-

Dicyclohexylcarbodiimide (DCC) (2.2 equivalents)

-

Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

-

Anhydrous ethyl acetate

Procedure:

-

Dissolve oxalic acid and N-hydroxysuccinimide in anhydrous THF or DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC in the same anhydrous solvent dropwise to the cooled mixture with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

The formation of a white precipitate (dicyclohexylurea - DCU) will be observed.

-

Filter the reaction mixture to remove the DCU precipitate.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethyl acetate.

Characterization

The structure and purity of the synthesized N,N'-Disuccinimidyl oxalate can be confirmed by various analytical techniques.

-

Melting Point: The melting point should be determined and compared to the literature value (239-242 °C with decomposition).[1][2]

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the succinimide carbonyl groups (around 1740 cm⁻¹) and the oxalate carbonyl groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A singlet corresponding to the four equivalent methylene protons of the two succinimide rings is expected.

-

¹³C NMR: Resonances for the carbonyl carbons of the oxalate and succinimide groups, as well as the methylene carbons of the succinimide rings, should be observed.

-

Application: General Protocol for Protein Crosslinking

N,N'-Disuccinimidyl oxalate can be used to crosslink proteins by reacting with primary amines (e.g., lysine residues). The following is a general workflow for protein crosslinking.

Experimental Workflow:

Caption: General workflow for protein crosslinking with DSO.

Safety Information

-

N,N'-Disuccinimidyl oxalate is irritating to the eyes, respiratory system, and skin.

-

Oxalyl chloride is corrosive and toxic. It should be handled in a fume hood with appropriate personal protective equipment.

-

Dicyclohexylcarbodiimide (DCC) is a potent sensitizer and can cause allergic reactions.[1]

-

Always consult the Safety Data Sheet (SDS) for all reagents before use and handle them in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).

References

An In-depth Technical Guide to the Mechanism of Action of Bis(2,5-dioxopyrrolidin-1-yl) oxalate in Crosslinking

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2,5-dioxopyrrolidin-1-yl) oxalate, also known as N,N'-Disuccinimidyl oxalate (DSO), is a homobifunctional crosslinking agent widely utilized in the fields of proteomics, drug discovery, and bioconjugation. This technical guide provides a comprehensive overview of the mechanism of action of DSO, detailing its chemical properties, reactivity, and applications in covalently linking biomolecules. The document further presents quantitative data on the performance of N-hydroxysuccinimide (NHS) esters, offers detailed experimental protocols for their use, and includes visualizations of key chemical reactions and workflows to facilitate a deeper understanding of this powerful bioconjugation tool.

Introduction to this compound (DSO)

This compound is a small, amine-reactive crosslinker. Its structure consists of two N-hydroxysuccinimide (NHS) ester functional groups linked by a short oxalate spacer.[1][2][3] The NHS esters are highly reactive towards primary amines, which are abundantly present in biomolecules such as the N-terminus of proteins and the side chains of lysine residues.[4][5] This reactivity allows for the formation of stable amide bonds, effectively creating a covalent bridge between two molecules.[4][5]

The symmetrical nature of DSO, with two identical reactive groups, makes it a homobifunctional crosslinker, ideal for linking similar functional groups in either intramolecular (within the same molecule) or intermolecular (between different molecules) fashion. Its short spacer arm makes it particularly suitable for crosslinking molecules that are in close proximity.

Core Mechanism of Action: The Role of NHS Esters

The crosslinking activity of this compound is dictated by the chemistry of its N-hydroxysuccinimide ester groups. The reaction proceeds via a nucleophilic acyl substitution mechanism.

2.1. Reaction with Primary Amines

The primary targets for NHS esters are the primary amino groups (-NH₂) found on proteins and other biomolecules.[4][5] The reaction is a two-step process:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester.

-

Formation of a Stable Amide Bond: This attack leads to the formation of a tetrahedral intermediate, which then collapses, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[4]

This reaction is highly efficient and results in a stable, covalent linkage between the target molecules.

2.2. Reaction Conditions

The efficiency of the crosslinking reaction is highly dependent on the reaction conditions, particularly the pH. The optimal pH range for the reaction of NHS esters with primary amines is typically between 7.2 and 8.5.[6][7] Below this range, the primary amines are protonated (-NH₃⁺), reducing their nucleophilicity and slowing down the reaction rate. Above this pH range, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired amine reaction and reduces the overall crosslinking efficiency.

2.3. Hydrolysis: A Competing Reaction

In aqueous solutions, NHS esters are susceptible to hydrolysis, where the ester is cleaved by water to regenerate the original carboxylic acid and release N-hydroxysuccinimide. This is a competing reaction that can reduce the efficiency of the crosslinking process. The rate of hydrolysis is dependent on the pH and temperature, with higher pH and temperature leading to a faster rate of hydrolysis.

Quantitative Data Presentation

Table 1: Physicochemical Properties of this compound and Related Crosslinkers

| Property | This compound (DSO) | Disuccinimidyl succinate (DSS) | Disuccinimidyl tartrate (DST) |

| Alternative Names | N,N'-Disuccinimidyl oxalate | DSS | DST |

| Molecular Formula | C₁₀H₈N₂O₈[1][2][3] | C₁₂H₁₂N₂O₈[8][9] | C₁₂H₁₂N₂O₁₀ |

| Molecular Weight | 284.18 g/mol [2][10][11] | 312.23 g/mol [8] | 344.23 g/mol |

| Spacer Arm Length | Estimated to be very short, similar to DST | 11.4 Å[12] | 6.4 Å (0.64 nm)[13] |

Table 2: Key Performance Indicators of Amine-Reactive Chemistries

| Feature | NHS Esters | Isothiocyanates | Sulfonyl Chlorides | Carbodiimides (EDC) |

| Reactive Group | N-Hydroxysuccinimide ester | Isothiocyanate | Sulfonyl chloride | Carbodiimide |

| Target Residue(s) | Primary amines | Primary amines | Primary and secondary amines, thiols, phenols | Carboxyl groups (for activation to react with amines) |

| Resulting Bond | Amide | Thiourea | Sulfonamide | Amide (zero-length) |

| Optimal pH | 7.2 - 8.5[6][7] | 9.0 - 10.0 | > 8.0 | 4.5 - 6.0 (activation); 7.2 - 7.5 (conjugation) |

| Bond Stability | Very High | High | Very High | High |

| Hydrolytic Stability | Moderate (prone to hydrolysis at higher pH) | High | Low (highly reactive) | Low (O-acylisourea intermediate is unstable) |

Experimental Protocols

The following is a generalized protocol for protein-protein crosslinking using a homobifunctional NHS ester like this compound. This protocol is based on established methods for similar crosslinkers such as DSS and should be optimized for each specific application.[12][14]

4.1. Materials

-

Protein #1 and Protein #2 to be crosslinked

-

Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), HEPES buffer), pH 7.2-8.0

-

This compound (DSO)

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)

-

SDS-PAGE reagents and equipment for analysis

-

Mass spectrometer (for identification of crosslinked peptides)

4.2. Procedure

-

Protein Preparation:

-

Prepare a solution of the target proteins in an amine-free buffer at a suitable concentration (typically 1-10 mg/mL).

-

Ensure that the buffer does not contain primary amines (e.g., Tris, glycine) as they will compete with the target proteins for reaction with the NHS ester.

-

-

Crosslinker Stock Solution Preparation:

-

Immediately before use, prepare a stock solution of DSO in anhydrous DMSO or DMF. The concentration will depend on the desired final concentration in the reaction mixture. It is crucial to use an anhydrous solvent as NHS esters are moisture-sensitive.

-

-

Crosslinking Reaction:

-

Add the calculated amount of the DSO stock solution to the protein solution. A 10- to 50-fold molar excess of the crosslinker over the protein is a common starting point.

-

The final concentration of the organic solvent in the reaction mixture should typically not exceed 10% to avoid protein denaturation.

-

Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time and temperature should be determined empirically.

-

-

Quenching the Reaction:

-

To stop the crosslinking reaction, add the quenching solution to a final concentration of 20-50 mM.

-

Incubate for 15 minutes at room temperature to ensure all unreacted DSO is quenched.

-

-

Analysis of Crosslinked Products:

-

The crosslinked protein sample is now ready for analysis.

-

Analyze the reaction products by SDS-PAGE to visualize the formation of higher molecular weight species corresponding to crosslinked proteins.

-

For detailed analysis of the crosslinked sites, the sample can be subjected to proteolytic digestion followed by mass spectrometry.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of protein crosslinking by this compound (DSO).

Caption: General experimental workflow for protein crosslinking using DSO.

Conclusion

This compound is a valuable tool for researchers in various scientific disciplines. Its ability to efficiently crosslink primary amines through the formation of stable amide bonds makes it a reliable choice for studying protein-protein interactions, stabilizing protein complexes, and creating bioconjugates. Understanding the mechanism of action of DSO, the influence of reaction conditions, and the appropriate experimental protocols are crucial for its successful application. This technical guide provides the foundational knowledge and practical guidance necessary for the effective use of this versatile crosslinking agent. While specific quantitative data for DSO is limited, the information provided for the broader class of NHS esters offers a strong basis for experimental design and optimization.

References

- 1. This compound [oakwoodchemical.com]

- 2. scbt.com [scbt.com]

- 3. 57296-03-4|this compound|BLD Pharm [bldpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. fishersci.ie [fishersci.ie]

- 10. N,N -Disuccinimidyl oxalate 85 57296-03-4 [sigmaaldrich.com]

- 11. N,N -Disuccinimidyl oxalate 85 57296-03-4 [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. Chemical crosslinking with disuccinimidyl tartrate defines the relative positions of the two antiparallel coiled coils of the desmin protofilament unit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. covachem.com [covachem.com]

The Core Principle of Dioxetane-Based Chemiluminescence: An In-depth Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the principles, applications, and methodologies surrounding Dioxetane-based Singlet Oxygen (DSO) chemiluminescent reagents. Tailored for researchers, scientists, and drug development professionals, this document delves into the core mechanism of Chemically Initiated Electron Exchange Luminescence (CIEEL), offers a comparative analysis of common DSO reagents, and provides detailed experimental protocols for their application in key bioassays.

The Fundamental Principle: Chemically Initiated Electron Exchange Luminescence (CIEEL)

The light-emitting properties of DSO reagents, primarily 1,2-dioxetane derivatives, are governed by the Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism.[1][2] This process is a cornerstone of modern sensitive detection assays, offering high signal-to-noise ratios and eliminating the need for external light sources, thus minimizing autofluorescence and light scattering issues common in fluorescence-based methods.[3][4]

The CIEEL pathway can be summarized in the following key steps:

-

Enzymatic Triggering: The process is initiated by the enzymatic cleavage of a protecting group from the dioxetane molecule. For instance, alkaline phosphatase (AP) hydrolyzes a phosphate group from substrates like AMPPD, CSPD, or CDP-Star.[1] This deprotection results in the formation of an unstable, electron-rich phenolate intermediate.[1]

-

Intramolecular Electron Transfer: The unstable phenolate intermediate undergoes an intramolecular electron transfer to the peroxide bond of the dioxetane ring.

-

Dioxetane Ring Cleavage: This electron transfer induces the cleavage of the weak oxygen-oxygen bond in the dioxetane ring, leading to its decomposition.

-

Formation of an Excited State: The decomposition of the dioxetane ring generates two carbonyl compounds (e.g., an ester and adamantanone). One of these products is formed in an electronically excited state.

-

Light Emission: The electronically excited molecule relaxes to its ground state by emitting a photon of light. The wavelength of the emitted light is characteristic of the excited-state species.

This multi-step process results in a sustained "glow" of light, the duration and intensity of which are dependent on the specific dioxetane substrate and the enzymatic turnover rate.[5]

Caption: The Chemically Initiated Electron Exchange Luminescence (CIEEL) pathway.

Comparative Analysis of Common DSO Reagents

Several dioxetane-based substrates are commercially available, with AMPPD, CSPD, and CDP-Star being among the most widely used. These substrates are all activated by alkaline phosphatase but exhibit different performance characteristics.

| Parameter | AMPPD (Adamantyl-1,2-dioxetane phosphate) | CSPD (Disodium 3-(4-methoxyspiro{1,2-dioxetane-3,2'-(5'-chloro)tricyclo[3.3.1.13,7]decan}-4-yl)phenyl phosphate) | CDP-Star (Disodium 2-chloro-5-(4-methoxyspiro{1,2-dioxetane-3,2'-(5'-chloro)tricyclo[3.3.1.13,7]decan}-4-yl)-1-phenyl phosphate) |

| Detection Limit | 125 pg (1.6 fmol) of human transferrin in Western blot.[6][7] | Generally offers higher sensitivity than AMPPD. | Generally offers the highest signal intensity and fastest kinetics.[8] |

| Signal Kinetics | Reaches peak light emission in approximately 4 hours on a nylon membrane.[8] | Reaches peak light emission in about 4 hours on a nylon membrane.[8] | Reaches peak light emission in 1-2 hours on a membrane.[8] |

| Signal Duration | Sustained glow that can last for hours.[7] | Signal persists for at least 48 hours on nylon membranes.[9] | Maximum light emission continues for up to 24 hours.[10] |

| Recommended Application | Southern blots, Western blots, ELISAs.[11][12] | Western blots, Southern blots, ELISAs.[13][14] | Northern, Southern, and Western blotting.[10] |

| Ready-to-Use Concentration | Typically 0.4 mM for Western blot.[7] | 0.25 mM for blotting assays.[8] | 0.25 mM ready-to-use aqueous solution.[10] |

Detailed Experimental Protocols

The high sensitivity of DSO reagents makes them ideal for a variety of bioassays. Below are detailed protocols for their use in Western blotting, ELISA, and Southern blotting.

Chemiluminescent Western Blotting

This protocol provides a general workflow for detecting proteins immobilized on a membrane using a DSO reagent.

Caption: General workflow for a chemiluminescent Western blot.

Protocol:

-

Protein Transfer: Following SDS-PAGE, transfer proteins to a suitable membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST)).

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an alkaline phosphatase (AP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Final Washes: Wash the membrane three times for 10 minutes each with TBST, followed by a final wash with Tris-buffered saline (TBS) to remove residual Tween-20.

-

Substrate Incubation: Equilibrate the membrane in the manufacturer's recommended assay buffer for 2-5 minutes. Drain the buffer and place the membrane on a clean, flat surface. Add the DSO reagent (e.g., CSPD, ready-to-use solution) to evenly cover the membrane surface. Incubate for 5 minutes at room temperature.

-

Signal Detection: Remove excess substrate by briefly touching the edge of the membrane to a paper towel. Place the membrane in a plastic sheet protector or between two sheets of clear plastic. Expose to X-ray film or a CCD imaging system. Exposure times can range from a few seconds to several minutes.

Chemiluminescent Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines a sandwich ELISA for the quantification of an antigen using a DSO reagent.

Caption: Workflow for a sandwich ELISA with chemiluminescent detection.

Protocol:

-

Coating: Coat a 96-well microplate with the capture antibody diluted in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

-

Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample/Standard Incubation: Wash the plate three times. Add standards and samples to the wells and incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate three times. Add the biotinylated detection antibody and incubate for 1 hour at room temperature.

-

Enzyme Conjugate Incubation: Wash the plate three times. Add streptavidin-alkaline phosphatase (Strep-AP) conjugate and incubate for 30 minutes at room temperature.

-

Final Washes: Wash the plate five times with wash buffer.

-

Substrate Addition: Add the DSO reagent working solution (e.g., AMPPD with an appropriate enhancer) to each well.

-

Signal Measurement: Immediately measure the chemiluminescent signal using a luminometer.

Chemiluminescent Southern Blotting

This protocol details the detection of specific DNA sequences on a membrane using a DSO reagent with a biotinylated probe.

Caption: Workflow for a Southern blot with chemiluminescent detection.

Protocol:

-

DNA Transfer: Transfer digested DNA from an agarose gel to a positively charged nylon membrane.

-

DNA Fixation: Cross-link the DNA to the membrane using a UV transilluminator.

-

Prehybridization: Prehybridize the membrane in a suitable hybridization buffer for at least 30 minutes at the appropriate temperature.

-

Hybridization: Replace the prehybridization buffer with fresh hybridization buffer containing the heat-denatured biotinylated DNA probe. Incubate overnight with gentle agitation.

-

Stringency Washes: Perform a series of stringency washes to remove non-specifically bound probe.

-

Blocking: Block the membrane with a suitable blocking solution for 30-60 minutes.

-

Streptavidin-AP Incubation: Incubate the membrane with a streptavidin-alkaline phosphatase (Strep-AP) conjugate for 30 minutes.

-

Washing: Wash the membrane to remove unbound conjugate.

-

Substrate Incubation: Equilibrate the membrane in the assay buffer and then incubate with the DSO reagent (e.g., CDP-Star) for 5 minutes.[10]

-

Signal Detection: Drain excess substrate and expose the membrane to X-ray film or a digital imaging system.[10]

Conclusion

DSO reagents, through the elegant and highly efficient CIEEL mechanism, have revolutionized sensitive biomolecule detection. Their high signal-to-noise ratio, sustained light output, and safety profile have made them indispensable tools in research and diagnostics. By understanding the core principles of DSO chemiluminescence and optimizing experimental protocols, researchers can fully leverage the power of this technology for their specific applications in drug discovery and life sciences.

References

- 1. From the firefly bioluminescence to the dioxetane-based (AMPPD) chemiluminescence immunoassay: a retroanalysis - Analyst (RSC Publishing) [pubs.rsc.org]

- 2. Phenoxy-1,2-dioxetane-based activatable chemiluminescent probes: tuning of photophysical properties for tracing enzymatic activities in living cells - Analyst (RSC Publishing) [pubs.rsc.org]

- 3. Chemiluminescent spiroadamantane-1,2-dioxetanes: Recent advances in molecular imaging and biomarker detection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Seeking Illumination: The Path to Chemiluminescent 1,2-Dioxetanes for Quantitative Measurements and In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemiluminescent immunodetection protocols with 1,2-dioxetane substrates. 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Improved chemiluminescent western blotting procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Rapid and sensitive detection of DNA in Southern blots with chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Detection of DNA in Southern blots with chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. assets.fishersci.com [assets.fishersci.com]

- 14. researchgate.net [researchgate.net]

A Technical Guide to Di(N-succinimidyl) oxalate: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di(N-succinimidyl) oxalate (DSO), also known as bis(N-succinimidyl) oxalate, is a homobifunctional N-hydroxysuccinimide (NHS) ester. Its high reactivity and specific chemical properties make it a valuable reagent in various biochemical and pharmaceutical applications. This technical guide provides an in-depth overview of the physical and chemical properties of DSO, alongside detailed experimental protocols for its synthesis, and its use in chemiluminescence and protein crosslinking applications.

Core Physical and Chemical Properties

Di(N-succinimidyl) oxalate is a white to off-white solid. It is sensitive to moisture and should be stored under inert gas at 2-8°C.[1] It is soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The key physical and chemical properties of DSO are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₈N₂O₈ | [1][2][3] |

| Molecular Weight | 284.18 g/mol | [2][3] |

| Melting Point | 239 °C (decomposes) | [1][2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO and DMF | |

| Storage Conditions | 2-8°C under inert gas | [1] |

Synthesis of Di(N-succinimidyl) oxalate

The synthesis of Di(N-succinimidyl) oxalate is achieved through the reaction of N-hydroxysuccinimide with oxalyl chloride. A general laboratory-scale protocol is provided below.

Experimental Protocol: Synthesis of Di(N-succinimidyl) oxalate

Materials:

-

N-hydroxysuccinimide

-

Oxalyl chloride

-

Anhydrous acetonitrile

-

Magnetic stirrer

-

Dropping funnel

-

Filtration apparatus

-

Vacuum drying oven

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-hydroxysuccinimide in anhydrous acetonitrile.

-

Cool the solution in an ice bath.

-

Slowly add a solution of oxalyl chloride in anhydrous acetonitrile dropwise to the cooled N-hydroxysuccinimide solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1.5 to 2 hours.

-

A white precipitate of Di(N-succinimidyl) oxalate will form.

-

Collect the precipitate by filtration.

-

Wash the precipitate with cold acetonitrile.

-

Dry the product in a vacuum oven over phosphorus pentoxide to a constant weight.

Applications in Chemiluminescence

Di(N-succinimidyl) oxalate is a key reagent in peroxyoxalate chemiluminescence reactions. This process involves the reaction of an oxalate ester with hydrogen peroxide in the presence of a fluorescent dye (fluorophore). The reaction proceeds through a high-energy intermediate, 1,2-dioxetanedione, which excites the fluorophore, leading to the emission of light.

Chemiluminescence Reaction Mechanism

The chemiluminescence process can be summarized in the following steps:

-

Reaction with Hydrogen Peroxide: Di(N-succinimidyl) oxalate reacts with hydrogen peroxide to form a peroxyoxalate intermediate.

-

Formation of 1,2-Dioxetanedione: This intermediate is unstable and rapidly transforms into the high-energy intermediate, 1,2-dioxetanedione.

-

Energy Transfer to Fluorophore: The 1,2-dioxetanedione molecule transfers its energy to a nearby fluorophore molecule, causing the fluorophore to enter an excited electronic state.

-

Light Emission: The excited fluorophore then decays back to its ground state, emitting a photon of light in the process. The color of the emitted light is dependent on the specific fluorophore used.

References

An In-depth Technical Guide to Bis(2,5-dioxopyrrolidin-1-yl) oxalate (CAS Number: 57296-03-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis(2,5-dioxopyrrolidin-1-yl) oxalate, a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinking agent. It is designed to be a critical resource for researchers in drug development, proteomics, and other fields of biological science, offering detailed information on its synthesis, mechanism of action, and applications, along with practical experimental protocols.

Core Concepts and Properties

This compound, also known by synonyms such as Disuccinimidyl oxalate (DSO), Di(N-succinimidyl) oxalate, and N,N'-Disuccinimidyl oxalate, is a chemical reagent widely used for covalently linking molecules with primary amine groups.[1][2][3] Its structure features two N-hydroxysuccinimide esters connected by a short, rigid oxalate spacer. This configuration allows for the formation of stable amide bonds with primary amines, such as those on the N-terminus of proteins or the side chain of lysine residues.[4]

The primary application of this compound is as a crosslinking agent in bioconjugation and protein chemistry.[4] It is particularly useful for studying protein-protein interactions, preparing antibody-drug conjugates, and in peptide synthesis.[5] The rigid oxalate spacer provides a defined distance for crosslinking, making it a useful tool for structural biology.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

| CAS Number | 57296-03-4 | [1][2][3] |

| Molecular Formula | C₁₀H₈N₂O₈ | [1][2][3] |

| Molecular Weight | 284.18 g/mol | [1][2][3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 239 °C (with decomposition) | |

| Solubility | Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) | [4] |

| Purity | Typically >85% | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of oxalyl chloride with N-hydroxysuccinimide (NHS). The following protocol is based on established methods for the formation of NHS esters from acid chlorides.

Experimental Protocol: Synthesis

Materials:

-

Oxalyl chloride

-

N-hydroxysuccinimide (NHS)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous triethylamine (TEA) or pyridine

-

Anhydrous diethyl ether

-

Argon or Nitrogen gas supply

-

Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-

In a dry, round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve N-hydroxysuccinimide (2.2 equivalents) in anhydrous dichloromethane.

-

To this solution, add triethylamine (2.2 equivalents) and stir at room temperature.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of oxalyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise to the stirred mixture.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. A precipitate of triethylammonium chloride will form.

-

Filter the reaction mixture to remove the precipitate.

-

Wash the filtrate with cold, dilute hydrochloric acid, followed by water, and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield this compound as a white solid.

Characterization:

The final product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry to confirm its identity and purity.

Mechanism of Action and Reaction Kinetics

The utility of this compound lies in the reactivity of its N-hydroxysuccinimide ester groups towards primary amines. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Reaction Mechanism

The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form a stable amide bond and release N-hydroxysuccinimide as a byproduct.

Caption: Reaction of this compound with primary amines.

Factors Affecting Reaction Efficiency

The efficiency of the crosslinking reaction is influenced by several factors, with pH being the most critical.

-

pH: The reaction is highly pH-dependent. The optimal pH range is typically 8.3-8.5. At lower pH, the amine group is protonated and thus less nucleophilic, slowing the reaction. At higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the yield of the desired conjugate.

-

Concentration: Higher concentrations of the protein and the crosslinker favor the crosslinking reaction over hydrolysis.

-

Temperature: The reaction can be carried out at room temperature or on ice. Lower temperatures can help to minimize hydrolysis and non-specific reactions.

-

Buffer Composition: Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the target molecule for reaction with the NHS ester. Phosphate, borate, or carbonate buffers are suitable alternatives.

Table 2: Influence of pH on NHS Ester Reactions

| pH | Amine Reactivity | NHS Ester Stability (Hydrolysis) | Overall Reaction Efficiency |

| < 7.0 | Low (protonated amines) | High | Very Low |

| 7.0 - 8.0 | Moderate | Moderate | Moderate |

| 8.3 - 8.5 | High (deprotonated amines) | Moderate | Optimal |

| > 9.0 | High | Low (rapid hydrolysis) | Low |

Applications and Experimental Protocols

This compound is a versatile tool for various applications in life science research and drug development.

Protein-Protein Interaction Studies

This crosslinker can be used to stabilize transient or weak protein-protein interactions, allowing for their identification and characterization. The short, rigid spacer arm makes it suitable for probing close-proximity interactions.

Experimental Protocol: Crosslinking of Interacting Proteins

-

Protein Preparation: Prepare the protein sample in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 0.1-5 mg/mL.

-

Crosslinker Preparation: Immediately before use, prepare a stock solution of this compound (10-25 mM) in anhydrous DMSO or DMF.

-

Crosslinking Reaction: Add the crosslinker stock solution to the protein sample to a final concentration of 0.25-2 mM. The optimal concentration should be determined empirically.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

-

Quenching: Stop the reaction by adding a quenching buffer containing a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

-

Analysis: Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry. The formation of higher molecular weight bands indicates successful crosslinking.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Disuccinimidyl oxalate — CF Plus Chemicals [cfplus.cz]

- 3. scbt.com [scbt.com]

- 4. Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N,,N′-ジスクシンイミジル オキサラート 85% | Sigma-Aldrich [sigmaaldrich.com]

N,N'-Disuccinimidyl Oxalate: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N,N'-Disuccinimidyl oxalate (DSO) is a homobifunctional crosslinking agent widely utilized in bioconjugation, peptide synthesis, and proteomics research. Its rigid and compact structure makes it a valuable tool for creating stable covalent bonds between molecules, particularly proteins, over a short and defined distance. This guide provides a comprehensive overview of the molecular characteristics, synthesis, and applications of DSO, with a focus on experimental protocols and data interpretation relevant to drug development and scientific research.

Core Molecular and Physical Properties

N,N'-Disuccinimidyl oxalate is characterized by its central oxalate linker flanked by two N-hydroxysuccinimide (NHS) esters. The NHS esters are highly reactive towards primary amino groups, such as those found on the side chain of lysine residues and the N-terminus of proteins, forming stable amide bonds.

| Property | Value | Citations |

| Molecular Formula | C₁₀H₈N₂O₈ | [1][2] |

| Molecular Weight | 284.18 g/mol | [1][2] |

| CAS Number | 57296-03-4 | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 239 °C (decomposition) | [2] |

| Purity | Typically ≥85% | [1] |

Synthesis of N,N'-Disuccinimidyl Oxalate

The synthesis of N,N'-Disuccinimidyl oxalate is achieved through the reaction of oxalyl chloride with N-hydroxysuccinimide. This reaction is typically performed in an anhydrous organic solvent in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of N,N'-Disuccinimidyl Oxalate

This protocol is based on the general principles of forming NHS esters from acid chlorides.

Materials:

-

Oxalyl chloride

-

N-hydroxysuccinimide (NHS)

-

Anhydrous triethylamine (Et₃N) or pyridine

-

Anhydrous dichloromethane (DCM) or acetonitrile

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

-

Filtration apparatus (Büchner funnel)

-

Rotary evaporator

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve N-hydroxysuccinimide (2.2 equivalents) in anhydrous dichloromethane.

-

Add anhydrous triethylamine (2.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of oxalyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred mixture via a dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the precipitated triethylammonium chloride is removed by filtration.

-

The filtrate is concentrated under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield N,N'-Disuccinimidyl oxalate as a white solid.

Applications in Research and Drug Development

DSO is a valuable tool for creating covalent linkages between molecules containing primary amines. Its primary applications are in protein crosslinking for structural studies and in the conjugation of molecules for therapeutic or diagnostic purposes.

Protein Crosslinking for Structural Analysis

Crosslinking coupled with mass spectrometry (XL-MS) is a powerful technique to study protein-protein interactions and protein tertiary and quaternary structures. DSO, with its short and rigid spacer arm, provides precise distance constraints between linked amino acid residues.

Experimental Protocol: Protein Crosslinking with DSO

This protocol provides a general workflow for crosslinking a purified protein or protein complex.

Materials:

-

Purified protein sample in an amine-free buffer (e.g., HEPES, PBS)

-

N,N'-Disuccinimidyl oxalate (DSO)

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)

-

SDS-PAGE analysis equipment

-

Mass spectrometer for analysis

Procedure:

-

Protein Preparation: Prepare the protein sample at a suitable concentration (typically 0.1-2 mg/mL) in an amine-free buffer at a pH of 7.0-8.5.

-

DSO Stock Solution: Immediately before use, prepare a stock solution of DSO in anhydrous DMSO or DMF (e.g., 10-50 mM). DSO is moisture-sensitive.

-

Crosslinking Reaction: Add a calculated amount of the DSO stock solution to the protein solution to achieve a final molar excess of DSO to protein (e.g., 25:1 to 100:1). The final concentration of the organic solvent should be kept low (typically <5% v/v) to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4 °C for 2 hours.

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to quench any unreacted DSO.

-

Analysis: Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species. For detailed analysis of crosslinked sites, the sample can be subjected to proteolytic digestion followed by mass spectrometry (XL-MS).

Application in Antibody-Drug Conjugate (ADC) Development

While specific examples detailing the use of DSO in commercially available ADCs are not prevalent, its properties as a homobifunctional NHS-ester crosslinker make it a candidate for conjugating drugs to antibodies through lysine residues. This approach, however, often results in a heterogeneous mixture of ADC species. The general principle involves the reaction of the antibody's surface-exposed lysine residues with the NHS esters of DSO, which would be pre-conjugated to a drug molecule. More advanced strategies in ADC development often favor site-specific conjugation methods to achieve a uniform drug-to-antibody ratio (DAR).

Quantitative Data Summary

The efficiency of crosslinking reactions is dependent on several parameters. The following table summarizes key quantitative aspects to consider when designing experiments with DSO.

| Parameter | Typical Range/Value | Notes |

| DSO:Protein Molar Ratio | 25:1 to 100:1 | Optimization is required for each protein system. |

| Protein Concentration | 0.1 - 2 mg/mL | Higher concentrations can favor intermolecular crosslinking. |

| Reaction pH | 7.0 - 8.5 | NHS ester reactivity with amines is optimal in this range. |

| Reaction Time | 30 - 120 minutes | Longer times may be needed at lower temperatures. |

| Reaction Temperature | 4 °C or Room Temperature (20-25 °C) | Lower temperatures can help maintain protein stability. |

| Quencher Concentration | 20 - 50 mM | Sufficient to neutralize all unreacted DSO. |

Logical Relationships in Crosslinking Analysis

The interpretation of XL-MS data involves identifying peptides that have been covalently linked. This information can be used to deduce structural information about protein complexes.

References

The Homobifunctional Nature of DSO Crosslinkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Disuccinimidyl Octanedioate (DSO), a homobifunctional crosslinking agent, and its derivatives, which are pivotal tools in the study of protein-protein interactions and structural biology. The focus is on the practical application of these reagents in crosslinking mass spectrometry (XL-MS) workflows, providing detailed experimental protocols and quantitative data to aid in experimental design and data interpretation.

Core Concepts: Understanding Homobifunctional Crosslinkers

Homobifunctional crosslinkers are chemical reagents that possess two identical reactive groups, enabling them to covalently link two similar functional groups on proteins or other molecules.[1][2] Disuccinimidyl octanedioate (DSO), and its more commonly used and mass spectrometry-cleavable analog, Disuccinimidyl sulfoxide (DSSO), are prime examples of such reagents. They feature N-hydroxysuccinimide (NHS) esters at both ends of a spacer arm, which react efficiently with primary amines, primarily the ε-amino group of lysine residues and the N-termini of polypeptides, at a physiological pH range of 7-9.[3][4][5] This specificity makes them invaluable for mapping protein-protein interactions, defining the architecture of protein complexes, and providing distance constraints for structural modeling.

A key advancement in XL-MS has been the development of MS-cleavable crosslinkers like DSSO. The sulfoxide group within the DSSO spacer arm is labile and can be cleaved in the gas phase during tandem mass spectrometry (MS/MS) using collision-induced dissociation (CID).[3][6] This fragmentation simplifies the identification of crosslinked peptides by generating characteristic reporter ions, significantly improving the confidence and accuracy of data analysis.[3][7]

Quantitative Data Presentation

For effective experimental design, a clear understanding of the physicochemical properties of the crosslinker is essential. The following tables summarize the key quantitative data for DSO (often referred to as DSS - Disuccinimidyl suberate), its MS-cleavable counterpart DSSO, and the related acidic residue-targeting crosslinker DHSO.

Table 1: Physicochemical Properties of Homobifunctional Crosslinkers

| Feature | DSS (Disuccinimidyl suberate) | DSSO (Disuccinimidyl sulfoxide) | DHSO (Dihydrazide sulfoxide) |

| Reactive Group | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester | Hydrazide |

| Target Residue(s) | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | Acidic residues (Aspartic acid, Glutamic acid) |

| Spacer Arm Length | 11.4 Å | 10.1 Å[8], 10.3 Å[2] | 12.4 Å[9][10] |

| Molecular Weight | 368.34 g/mol [11] | 388.35 g/mol [3] | 222.27 g/mol [9][12] |

| MS-Cleavable | No | Yes (Sulfoxide bond) | Yes (Sulfoxide bond) |

| Membrane Permeability | Permeable[4][11] | Permeable[13] | Information not readily available |

Table 2: Mass Modifications in XL-MS using DSSO

| Type of Modification | Mass Shift (amu) | Chemical Formula of Adduct |

| Inter- or Intra-peptide Crosslink | 158.0038 | C₆H₆O₃S |

| Monolink (Hydrolyzed) | 176.0143 | C₆H₈O₄S |

| Monolink (Ammonia Quench) | 175.0303 | Not specified |

| Monolink (Tris Quench) | 279.0777 | Not specified |

| Alkene Moiety (after CID) | 54 | C₃H₂O |

| Sulfenic Acid Moiety (after CID) | 104 | C₃H₄O₂S |

| Thiol Moiety (after CID) | 86 | C₃H₂SO |

Data sourced from Thermo Fisher Scientific Product Information Sheet.[3] and Kao et al., 2010.[2]

Experimental Protocols

The successful application of DSO crosslinkers in XL-MS hinges on meticulously executed experimental protocols. Below are detailed methodologies for both in vitro and in-cell crosslinking using DSSO.

In Vitro Crosslinking of Purified Proteins or Protein Complexes

This protocol is designed for crosslinking proteins in a controlled solution environment.

Materials:

-

Purified protein or protein complex (0.5-2.0 mg/mL)

-

Amine-free buffer (e.g., 20 mM HEPES, pH 7.5-8.0; PBS)[3][14]

-

DSSO crosslinker

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5-8.0 or 1 M Ammonium Bicarbonate)[3][6]

-

Reducing agent (e.g., DTT)

-

Alkylating agent (e.g., iodoacetamide)

-

Protease (e.g., Trypsin)

Procedure:

-

Sample Preparation: Dissolve the purified protein sample in an appropriate amine-free buffer to the desired concentration.[3]

-

Crosslinker Preparation: Immediately before use, prepare a 50 mM stock solution of DSSO by dissolving 1 mg of DSSO in 51.5 µL of anhydrous DMSO or DMF.[3]

-

Crosslinking Reaction: Add the DSSO stock solution to the protein sample to achieve a final concentration that results in a 20- to 100-fold molar excess of the crosslinker over the protein.[3] The optimal concentration should be determined empirically for each system.[14]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.[14] For some applications, incubation for 45 minutes at 25°C in a thermomixer with gentle vortexing every 15 minutes is recommended.[15]

-

Quenching: Terminate the crosslinking reaction by adding the quenching buffer to a final concentration of 20-50 mM.[3][14] Incubate for 15-30 minutes at room temperature.[14][15]

-

Reduction and Alkylation: Reduce the protein sample with a final concentration of 8 mM DTT and incubate at 37°C for 45 minutes. Subsequently, alkylate the sample with 20 mM iodoacetamide in the dark for 30 minutes.[16]

-

Proteolytic Digestion: Digest the crosslinked proteins with trypsin (typically at a 1:50 enzyme-to-protein ratio) overnight at 37°C.[16]

-

Sample Cleanup and LC-MS/MS Analysis: Desalt the peptide mixture using a C18 solid-phase extraction method and proceed with LC-MS/MS analysis.

In-Cell Crosslinking

This protocol enables the capture of protein-protein interactions within a cellular context.

Materials:

-

Cultured cells

-

Phosphate-buffered saline (PBS)

-

DSSO crosslinker

-

Anhydrous DMSO

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Ammonium Bicarbonate)[6]

-

Cell lysis buffer

-

Standard proteomics sample preparation reagents

Procedure:

-

Cell Harvesting and Washing: Harvest cultured cells and wash them twice with ice-cold PBS to remove any amine-containing media components.[14]

-

Crosslinking Reaction: Resuspend the cell pellet in PBS at a concentration of approximately 25 x 10⁶ cells/mL.[14] Add a freshly prepared solution of DSSO in DMSO to the cell suspension to a final concentration of 1-5 mM.[14]

-

Incubation: Incubate the cells for 30-60 minutes at room temperature with gentle rotation.[14] Alternatively, for some cell types, incubation for 1 hour at 4°C can be performed.[6]

-

Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50 mM and incubate for 15 minutes.[14]

-

Cell Lysis: Pellet the cells by centrifugation and proceed with your established cell lysis protocol.

-

Protein Digestion and Analysis: The resulting protein lysate can then be processed for proteomic analysis as described in the in vitro protocol (steps 6-8).

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key aspects of the DSO/DSSO crosslinking workflow and its applications.

Chemical Structure and Reactivity of DSSO

Caption: Chemical structure of DSSO and its reaction with primary amines on proteins.

Experimental Workflow for XL-MS using DSSO

Caption: A typical experimental workflow for crosslinking mass spectrometry (XL-MS).

Logical Flow of Ubiquitin Chain Linkage Analysis using DSSO

Caption: Logical workflow for studying ubiquitin signaling using DSSO-based XL-MS.

References

- 1. Protocol for structural modeling of antibody to human leukocyte antigen interaction using discovery and targeted cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. interchim.fr [interchim.fr]

- 6. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantifying Ubiquitin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DHSO crosslinker Dihydrazide sulfoxide 1971857-82-5 [sigmaaldrich.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Disuccinimidyl suberate - Wikipedia [en.wikipedia.org]

- 12. thomassci.com [thomassci.com]

- 13. Effect of crosslinker concentration on characteristics of superporous hydrogel - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Rational Modification of a Cross-Linker for Improved Flexible Protein Structure Modeling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: N,N'-Disuccinimidyl Oxalate (DSO) for Antibody-Drug Conjugate Development

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potent cytotoxicity of a small-molecule payload.[1] The linker connecting these two components is a critical determinant of the ADC's overall efficacy, stability, and therapeutic window.[2][3] N,N'-Disuccinimidyl oxalate (DSO) is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinking reagent used to create non-cleavable linkers in ADCs. This type of linker forms a highly stable amide bond, ensuring the payload remains attached to the antibody until the entire ADC is internalized and degraded within the lysosome of a target cancer cell.[4]

Mechanism of Action of DSO Conjugation

DSO reacts with primary amine groups, such as the ε-amine of lysine residues present on the surface of a monoclonal antibody. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks one of the carbonyl carbons of the NHS ester, displacing the N-hydroxysuccinimide leaving group. This results in the formation of a stable amide bond. The remaining NHS ester on the other side of the oxalate molecule is pre-reacted with an amine-containing payload or a payload-linker construct prior to conjugation with the antibody. This creates a non-cleavable linkage, as the resulting amide bonds are resistant to hydrolysis in the bloodstream.[]

The ultimate release of the cytotoxic drug occurs after the ADC binds to its target antigen on a cancer cell and is internalized.[1] The ADC is trafficked to the lysosome, where the acidic environment and potent proteases completely degrade the antibody, releasing the payload-linker-amino acid adduct, which can then exert its cytotoxic effect.[4]

Advantages of DSO and Non-Cleavable Linkers

-

High Plasma Stability: The primary advantage of non-cleavable linkers like those formed by DSO is their exceptional stability in systemic circulation.[4] This minimizes the premature release of the cytotoxic payload, reducing off-target toxicity and widening the therapeutic window.[6]

-

Defined Mechanism of Release: Drug release is dependent on the complete lysosomal degradation of the antibody, providing a well-defined and predictable release mechanism.[4]

-

Favorable Safety Profile: Due to their high stability, non-cleavable linkers often exhibit a more favorable safety profile compared to some cleavable linkers that may be susceptible to non-specific cleavage in the bloodstream.[6]

Key Considerations for DSO-Mediated Conjugation

-

Heterogeneity: Conjugation via lysine residues results in a heterogeneous mixture of ADC species with a distribution of Drug-to-Antibody Ratios (DARs) and different conjugation sites.[7] This heterogeneity can impact the ADC's overall properties and requires thorough characterization.[8]

-

Payload Potency: Since the payload is released as an amino acid adduct, it must retain high potency in this modified form.

-

Reaction Conditions: The efficiency of the NHS ester reaction is highly pH-dependent. A pH range of 8.0-9.0 is typically optimal to ensure the primary amine of lysine is deprotonated and sufficiently nucleophilic.[] Careful control of stoichiometry, temperature, and incubation time is required to achieve the desired average DAR.

Data Presentation

Quantitative data is essential for evaluating the performance of an ADC. The following tables summarize representative data for ADCs developed with non-cleavable linkers and highlight key characterization parameters.

Table 1: Representative Drug-to-Antibody Ratios (DAR) and Aggregate Content This table illustrates typical results from the characterization of a lysine-conjugated ADC, showing the distribution of drug-loaded species and the percentage of high-molecular-weight species (aggregates).

| ADC Species | Method | Typical Result | Reference |

| DAR 0 | HIC-HPLC | 5-15% | [9][10] |

| DAR 2 | HIC-HPLC | 15-25% | [9][10] |

| DAR 4 | HIC-HPLC | 25-35% | [9][10] |

| DAR 6 | HIC-HPLC | 15-25% | [9][10] |

| DAR 8 | HIC-HPLC | 5-15% | [9][10] |

| Average DAR | HIC-HPLC | 3.5 - 4.5 | [11] |

| Aggregate % | SEC-HPLC | < 5% | [12][13] |

Table 2: Comparative Stability of ADC Linkers in Human Plasma This table compares the stability of non-cleavable linkers to common cleavable linker types when incubated in human plasma at 37°C.

| Linker Type | Linker Chemistry | Time Point | % Payload Released | Reference |

| Non-Cleavable | Amide (e.g., via DSO) | 7 days | < 2% | [4] |

| Protease-Cleavable | Valine-Citrulline | 7 days | ~5-10% | [14][15] |

| pH-Sensitive | Hydrazone | 24 hours | > 80% | [12] |

| Reductively-Cleavable | Disulfide | 7 days | ~15-30% | [15] |

Table 3: In Vitro Cytotoxicity of Representative ADCs This table shows typical half-maximal inhibitory concentration (IC50) values for ADCs with cleavable and non-cleavable linkers against antigen-positive and antigen-negative cell lines. The payload used is Monomethyl Auristatin E (MMAE), a potent tubulin inhibitor.[]

| ADC Construct | Cell Line | IC50 (nM) | Reference |

| ADC (Non-Cleavable Linker) | Antigen-Positive | 0.5 - 5.0 | [6] |

| ADC (Non-Cleavable Linker) | Antigen-Negative | > 1000 | [17] |

| ADC (Cleavable Linker) | Antigen-Positive | 0.1 - 1.0 | [18] |

| ADC (Cleavable Linker) | Antigen-Negative | > 1000 | [17] |

| Free MMAE Payload | Antigen-Positive | ~0.35 | [19] |

Visualizations

Experimental Protocols

Protocol 1: Antibody-Payload Conjugation Using DSO

This protocol describes a general method for conjugating an amine-reactive payload-linker construct to lysine residues on a monoclonal antibody.

Materials:

-

Monoclonal Antibody (mAb): e.g., 1-10 mg/mL in Phosphate-Buffered Saline (PBS), pH 7.4.

-

DSO-Payload Construct: Dissolved in a compatible organic solvent like DMSO at a known concentration (e.g., 10 mM).

-

Conjugation Buffer: 100 mM Sodium Borate, pH 8.5.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0.

-

Desalting columns (e.g., Sephadex G-25).

Procedure:

-

Antibody Preparation: Exchange the antibody buffer to the Conjugation Buffer using a desalting column. Adjust the final antibody concentration to 2-5 mg/mL.

-

Payload Addition: Calculate the required volume of the DSO-Payload stock solution to achieve a desired molar excess (e.g., 5-15 fold molar excess over the antibody).

-

Conjugation Reaction: Add the calculated volume of DSO-Payload to the antibody solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% (v/v) to prevent antibody denaturation.

-

Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 2-4 hours with gentle agitation.

-

Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 30 minutes at room temperature.

Protocol 2: Purification of the Antibody-Drug Conjugate

This protocol uses Size Exclusion Chromatography (SEC) to separate the ADC from unconjugated payload and reaction byproducts.

Materials:

-

Crude ADC reaction mixture from Protocol 1.

-

SEC Column suitable for protein separation (e.g., Superdex 200 or equivalent).

-

SEC Mobile Phase: PBS, pH 7.4.

-

HPLC system with a UV detector.

Procedure:

-

System Equilibration: Equilibrate the SEC column with at least two column volumes of the SEC Mobile Phase.

-

Sample Injection: Inject the crude ADC reaction mixture onto the column.

-

Elution: Elute the column with the SEC Mobile Phase at a pre-determined flow rate.

-

Fraction Collection: Monitor the elution profile at 280 nm. The first major peak corresponds to the high-molecular-weight ADC. Collect the fractions corresponding to this peak.[20]

-

Concentration: Pool the collected fractions and concentrate the purified ADC using an appropriate centrifugal filter device.

-

Final Formulation: Exchange the buffer to a suitable storage buffer (e.g., PBS) and determine the final protein concentration.

Protocol 3: Characterization of the ADC

A. Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated hydrophobic payloads.[13][21]

Materials:

-

Purified ADC from Protocol 2.

-

HIC Column (e.g., Butyl-NPR).

-

Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

-

Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0.

-

HPLC system with a UV detector.

Procedure:

-

Sample Preparation: Dilute the purified ADC to approximately 1 mg/mL in Mobile Phase A.

-

Analysis: Inject the sample onto the HIC column. Elute with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-60 minutes.[13]

-

Data Analysis: Monitor the chromatogram at 280 nm. Unconjugated antibody (DAR 0) will elute first, followed by species with increasing DARs (DAR 2, DAR 4, etc.).[11] Integrate the area of each peak. Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100[][23]

B. Analysis of Aggregation by SEC-HPLC

SEC is used to quantify the amount of high-molecular-weight aggregates in the final ADC product.[13]

Materials & Method:

-

Use the same SEC column and mobile phase as in Protocol 2.

-

Inject a known amount of the final purified ADC.

-

Monitor the chromatogram at 280 nm. The main peak represents the monomeric ADC. Any earlier eluting peaks represent aggregates.

-

Calculate the percentage of aggregation by dividing the area of the aggregate peak(s) by the total area of all peaks.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the cytotoxic potential of the ADC on cancer cell lines.[6][17]

Materials:

-

Antigen-positive (target) and antigen-negative (non-target) cancer cell lines.

-

Complete cell culture medium.

-

Purified ADC, free payload, and a control antibody.

-

96-well cell culture plates.

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC, free payload, and control antibody. Add the diluted compounds to the cells and incubate for 72-96 hours.

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

References

- 1. youtube.com [youtube.com]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lcms.cz [lcms.cz]

- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. agilent.com [agilent.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 15. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Linker stability influences the anti-tumor activity of acetazolamide-drug conjugates for the therapy of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]

- 23. agilent.com [agilent.com]

Application Notes and Protocols: The Use of D-Luciferin-O-Sulfate (DSO) in Advanced Chemiluminescence-Based Immunoassays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the application of D-Luciferin-O-sulfate (DSO) in highly sensitive chemiluminescence-based immunoassays. This technology offers a novel approach for the quantitative detection of analytes by employing a sulfatase-luciferase coupled enzymatic system, providing an alternative to traditional horseradish peroxidase (HRP) and alkaline phosphatase (AP) based assays.

Introduction

Chemiluminescent immunoassays are a cornerstone of modern bioanalysis, offering exceptional sensitivity and a wide dynamic range for the detection of a variety of analytes, from disease biomarkers to therapeutic drugs. Traditional systems rely on enzymes like HRP and AP to catalyze the emission of light from substrates such as luminol or 1,2-dioxetanes. This document introduces an innovative chemiluminescent system based on the sequential enzymatic activity of sulfatase and luciferase.

The core of this technology is the use of D-Luciferin-O-sulfate (DSO), a non-luminescent prodrug of D-luciferin. In this system, an antibody is conjugated to sulfatase. In the presence of the target analyte, the sulfatase-antibody conjugate is recruited to the solid phase. The addition of DSO leads to its enzymatic hydrolysis by sulfatase, releasing D-luciferin. Subsequently, in the presence of luciferase, ATP, and oxygen, D-luciferin undergoes a chemiluminescent reaction, producing a quantifiable light signal. This two-step enzymatic cascade offers a unique signal amplification strategy.

A recently developed universal sulfatase-based chemiluminescence system has demonstrated the potential of this approach, exhibiting long emission wavelengths, a high signal-to-noise ratio, and no requirement for external oxidizing agents[1].

Principle of the Assay

The DSO-based chemiluminescent immunoassay is founded on a coupled enzymatic reaction that translates the presence of a target analyte into a light signal. The key steps are as follows:

-

Immune Reaction: A standard sandwich or competitive immunoassay format is employed. In a sandwich assay, a capture antibody immobilized on a solid surface binds the target analyte. A second, detection antibody conjugated to the enzyme sulfatase then binds to a different epitope on the analyte.

-

Enzymatic Conversion of Prodrug: The substrate, D-Luciferin-O-sulfate (DSO), is introduced. The sulfatase enzyme, now localized to the immune complex, catalyzes the hydrolysis of the sulfate group from DSO. This reaction yields D-luciferin.

-